3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C9H9IN2O. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often using continuous flow reactors and optimized reaction conditions to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes, thereby affecting signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups, along with the iodine atom, provides distinct properties that can be exploited in drug design and synthesis .
Properties
IUPAC Name |
3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-7(13-2)4-12-9-8(5)6(10)3-11-9/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLPYYVDLXFZBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222035 | |
Record name | 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-76-9 | |
Record name | 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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